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The intricate landscape of gene regulation is orchestrated by a symphony of molecular
machines, among which chromatin remodeling complexes play a pivotal role. These complexes
dynamically alter the structure of chromatin, the tightly packaged form of DNA in eukaryotic
cells, to control the accessibility of genetic information. The mammalian SWI/SNF
(Switch/Sucrose Non-Fermentable) family of chromatin remodelers, also known as BAF
(BRG1/BRM-associated factor) complexes, are key players in this process.[1][2] For years, the
canonical BAF (cBAF) and polybromo-associated BAF (PBAF) complexes were the primary
focus of research. However, a distinct and non-canonical BAF (ncBAF) complex has emerged
as a critical regulator of gene expression with unigue functions in development and disease.[1]
[3][4] This guide provides a comprehensive technical overview of the ncBAF complex, detailing
its core functions, subunit composition, and the experimental methodologies used to elucidate
its mechanisms.

Core Function: A Unique Regulator of Chromatin
Architecture
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The fundamental role of the ncBAF complex is to modulate chromatin structure through ATP-
dependent nucleosome remodeling.[1][5] This process involves the repositioning, eviction, or
alteration of nucleosomes, the basic units of chromatin, thereby influencing the binding of
transcription factors and other regulatory proteins to DNA.[1][5] A defining characteristic of the
NcBAF complex is its distinct genomic localization. Unlike its canonical counterparts, the ncBAF
complex is uniquely enriched at CTCF (CCCTC-binding factor) sites and gene promoters.[3][4]
CTCEF is a key architectural protein involved in organizing the three-dimensional structure of the
genome, suggesting that ncBAF plays a specialized role in maintaining higher-order chromatin
organization and regulating gene expression at specific genomic loci.

Subunit Composition: Distinguishing nhcBAF from
its Canonical Counterparts

The mammalian BAF complexes are large, multi-subunit assemblies with a modular
organization.[6] While sharing a core set of subunits, including an ATPase engine (either
SMARCA4/BRG1 or SMARCAZ2/BRM), the three major types of BAF complexes—cBAF, PBAF,
and ncBAF—are defined by the presence of unique, mutually exclusive subunits.[1][5] The
NcBAF complex is distinguished by the absence of several key cBAF and PBAF components
and the presence of its signature subunits: BRD9 and GLTSCRL1 (or its paralog GLTSCR1L).[1]

[5]
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Core Subunits Unique/Defining Key Distinguishing
Complex )
(Shared) Subunits Features
SMARCA4/2,
SMARCC1,
Lacks ARID1A/B,
SMARCD1, ACTLG6A,
ARID2, PBRM1,
ncBAF SMARCBLI (often BRD9, GLTSCR1/1L
) PHF10, DPF1/2/3,
absent in cancer
and SMARCEL.[1][5]
contexts where ncBAF
is essential)
SMARCA4/2,
SMARCC1/2, Contains ARID1A or
cBAF SMARCD1/2/3, ARID1A/B, DPF1/2/3 ARID1B and members
ACTL6A, SMARCBI1, of the DPF family.
SMARCE1
SMARCA4/2,
SMARCC1/2,
ARID2, PBRM1, Contains ARID2,
PBAF SMARCD1/2/3,
PHF10, BRD7 PBRM1, and BRD7.[7]
ACTL6A, SMARCBI1,
SMARCE1

Quantitative Insights into ncBAF Function

Quantitative analysis of the ncBAF complex’s biochemical activities and its impact on gene
expression is crucial for a complete understanding of its function. While detailed kinetic and
affinity data are still emerging, several studies have provided valuable quantitative insights.

© 2026 BenchChem. All rights reserved. 3/14 Tech Support


https://reactome.org/content/detail/R-HSA-9933947
https://portlandpress.com/biochemsoctrans/article/49/4/1489/229650/The-BAF-chromatin-remodeling-complexes-structure
https://www.researchgate.net/figure/Cryo-EM-structure-of-human-BAF-bound-to-NCP-A-Schematic-architecture-of-BAF-complex_fig1_338949093
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15620759?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Parameter Value/Observation

Experimental
Reference
Context

) Repression of myeloid
Gene Expression )
maturation factors and
Changes upon BRD9
tumor suppressor

Acute Myeloid
Leukemia (AML) cell
lines treated with a

Inhibition o
genes. BRD?9 inhibitor.
Reduced accessibility
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Chromatin lines following BRD9
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at SNAIL, HIC, and
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BRD?9 inhibition.

Accessibility Changes

[3]

bromodomain

inhibition.

Augmented interaction
with core ncBAF
subunits (BICRA,
SMARCA4,
SMARCCL1);

decreased binding of

Protein Interactions of
BRD9 Splice Isoform

auxiliary proteins
(SPEN, BRCA2,
CHD?9).

Protein interactome
analysis of a BRD9
splice isoform in [819]
Chronic Lymphocytic

Leukemia (CLL).

Molecular Interactions and Signaling Pathways

The ncBAF complex does not function in isolation; it is part of a complex network of interactions

that regulate gene expression. Its recruitment to specific genomic locations and its interplay

with other proteins are key to its function.
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Figure 1. Molecular interactions of the ncBAF complex.

The ncBAF complex is recruited to chromatin, in part, through its association with CTCF-bound
regions and promoters. The bromodomain of the BRD9 subunit is thought to play a role in
"reading" acetylated histone marks, which can contribute to the complex’s localization and
activity. Once recruited, the ATPase activity of SMARCA4/2 remodels nucleosomes, creating a
more accessible chromatin environment that facilitates the binding of transcription factors and
the transcriptional machinery, ultimately leading to changes in the expression of target genes.
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Experimental Protocols for Studying the ncBAF
Complex

Elucidating the function of the ncBAF complex requires a combination of biochemical,
proteomic, and genomic approaches. Below are detailed methodologies for key experiments.

Co-immunoprecipitation (Co-IP) for Identifying ncBAF
Protein Interactions

This technique is used to isolate the ncBAF complex and identify its interacting partners from
cell lysates.

Methodology:

e Cell Lysis: Harvest cells and lyse them in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCI
pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and
phosphatase inhibitors.

e Pre-clearing: Incubate the cell lysate with protein A/G agarose or magnetic beads to reduce
non-specific binding.

e Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to an ncBAF
subunit (e.g., anti-BRD9 or anti-GLTSCR1) overnight at 4°C with gentle rotation.

e Immune Complex Capture: Add protein A/G beads to the lysate-antibody mixture and
incubate for 1-4 hours at 4°C to capture the antibody-protein complexes.

o Washing: Pellet the beads and wash them several times with lysis buffer to remove non-
specifically bound proteins.

e Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer or
by using a gentle elution buffer (e.g., glycine-HCI, pH 2.5).

o Analysis: Analyze the eluted proteins by Western blotting or mass spectrometry to identify
interacting partners.
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Figure 2. Co-immunoprecipitation workflow.

Chromatin Immunoprecipitation sequencing (ChlP-seq)
for Mapping ncBAF Genomic Occupancy

ChIP-seq is a powerful technique to identify the genome-wide binding sites of ncBAF subunits.

Methodology:
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Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.

Chromatin Preparation: Lyse the cells and sonicate or enzymatically digest the chromatin to
generate fragments of 200-600 bp.

Immunoprecipitation: Incubate the sheared chromatin with an antibody against an ncBAF
subunit (e.g., anti-BRD9).

Immune Complex Capture: Use protein A/G beads to pull down the antibody-chromatin
complexes.

Washing: Wash the beads to remove non-specifically bound chromatin.

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the
formaldehyde cross-links by heating.

DNA Purification: Purify the immunoprecipitated DNA.

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA
and perform high-throughput sequencing.

Data Analysis: Align the sequencing reads to a reference genome and use peak-calling
algorithms to identify regions of enrichment.
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Figure 3. ChIP-seq experimental workflow.
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Assay for Transposase-Accessible Chromatin with
sequencing (ATAC-seq) to Profile Chromatin
Accessibility

ATAC-seq is used to assess genome-wide chromatin accessibility changes resulting from
NCBAF activity.

Methodology:

Cell Preparation: Harvest a small number of cells (e.g., 50,000) and lyse them to isolate
nuclei.

o Tagmentation: Incubate the nuclei with a hyperactive Tn5 transposase pre-loaded with
sequencing adapters. The transposase will cut and ligate adapters into accessible regions of
the genome.

» DNA Purification: Purify the tagmented DNA fragments.

o PCR Amplification: Amplify the tagmented DNA using PCR to add sequencing indices and
generate a sequencing library.

 Library Purification and Sequencing: Purify the PCR library and perform high-throughput
sequencing.

o Data Analysis: Align the sequencing reads to the reference genome. The density of reads in
a particular region corresponds to the level of chromatin accessibility.
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Figure 4. ATAC-seq experimental workflow.

The ncBAF Complex in Disease and as a
Therapeutic Target

The critical role of the ncBAF complex in gene regulation makes its dysregulation a contributing
factor to various diseases, most notably cancer.[10] A fascinating concept that has emerged is
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that of "synthetic lethality.” In certain cancers, such as synovial sarcoma and malignant
rhabdoid tumors, the cBAF complex is perturbed due to mutations or loss of specific subunits
(e.g., SMARCBL1).[3][4] In these contexts, the cancer cells become dependent on the remaining
NcBAF complex for their survival and proliferation.[3][4] This dependency creates a therapeutic
window, where inhibiting the ncBAF complex can selectively kill cancer cells while sparing
normal cells that have a functional cBAF complex.

The subunits unique to the ncBAF complex, particularly BRD9, have become attractive targets
for drug development.[3] Small molecule inhibitors and degraders of BRD9 have shown
promise in preclinical models of cBAF-mutant cancers, highlighting the therapeutic potential of
targeting the ncBAF complex.[3][4]

Conclusion

The ncBAF complex represents a specialized branch of the BAF family of chromatin
remodelers with distinct subunit composition, genomic localization, and regulatory functions. Its
unique role in maintaining gene expression, particularly in the context of cBAF-deficient
cancers, has positioned it as a significant target for novel cancer therapies. The continued
application of advanced genomic and proteomic techniques will undoubtedly unravel further
intricacies of ncBAF function, paving the way for the development of targeted therapeutics for a
range of human diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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